

Molecular weight and formula of JI130

Author: BenchChem Technical Support Team. Date: December 2025

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In-Depth Technical Guide: JI130

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: JI130

This technical guide provides a comprehensive overview of the small molecule **JI130**, a novel inhibitor of the cancer-associated transcription factor Hes1. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Physicochemical Properties of JI130

JI130 is a derivative of the compound JI051, designed to have improved solubility. Its core characteristics are summarized in the table below.



| Property | Value |
|-------------------|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 376.46 g/mol |
| Exact Mass | 376.1787 u |
| CAS Number | 2234271-86-2[1] |
| IUPAC Name | (E)-N-(2-(allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide |

Mechanism of Action: Inhibition of Hes1 via PHB2

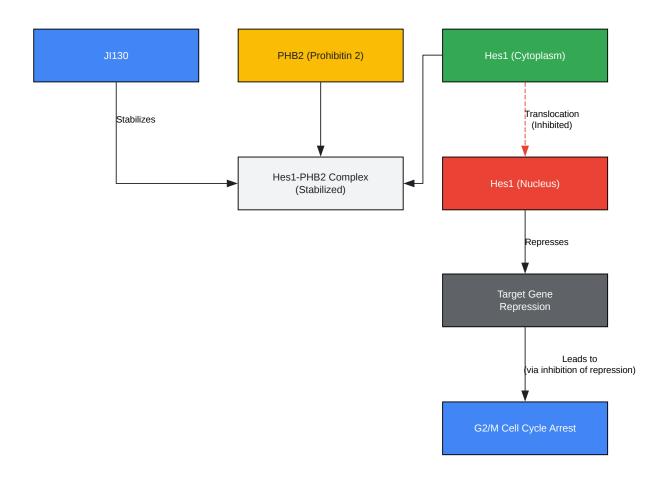
JI130 functions as an inhibitor of the Hairy and Enhancer of Split 1 (Hes1) transcription factor. Hes1 is a downstream effector of the Notch signaling pathway and is often implicated in cancer pathogenesis. However, **JI130** does not directly bind to Hes1 or its co-repressor TLE1. Instead, it targets the chaperone protein Prohibitin 2 (PHB2).

JI130 stabilizes the interaction between PHB2 and Hes1 in the cytoplasm. This sequestration of Hes1 outside the nucleus prevents it from translocating to the nucleus and repressing its target genes. The ultimate downstream effect of this action is the induction of G2/M cell cycle arrest in cancer cells.[1]

Signaling Pathway of JI130 Action

The following diagram illustrates the signaling pathway through which **JI130** exerts its effects on the cell.





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Caption: Signaling pathway of **JI130**.

Experimental Data

While much of the initial mechanistic work was performed with the parent compound JI051, **JI130** has been shown to be effective in reducing pancreatic cancer cell growth in a dose-dependent manner and significantly reducing tumor volume in a murine pancreatic tumor xenograft model.



| Cell Line | Assay | Result |
|---|--------------|---|
| MIA PaCa-2 (Human Pancreatic Cancer) | Cell Growth | Dose-dependent reduction with JI130 treatment |
| Murine Xenograft Model (MIA PaCa-2) | Tumor Volume | Significant reduction with JI130 treatment |

Specific quantitative data for IC50, percentage of G2/M arrest, and tumor volume reduction for **JI130** are not detailed in the primary publication by Perron et al., which focused more on the parent compound JI051 for these metrics.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **JI130** and its mechanism of action, based on the procedures described by Perron et al. and general laboratory practices.

Cell Culture

- Cell Lines: Human pancreatic cancer cell lines (e.g., MIA PaCa-2) and human embryonic kidney 293 (HEK293) cells are commonly used.
- Media: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Co-Immunoprecipitation

This protocol is used to verify the interaction between PHB2 and Hes1 and the stabilizing effect of **JI130**.

- Cell Lysis:
 - Transfect HEK293 cells with constructs expressing FLAG-tagged PHB2 and Hes1.



Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet
P-40, and protease inhibitors.

Pre-clearing:

 Pre-clear the cell lysates by incubating with protein A-Sepharose beads for 45 minutes at 4°C.

• Immunoprecipitation:

- Incubate the pre-cleared lysates with an anti-FLAG M2 monoclonal antibody and varying concentrations of JI130 for 48 hours at 4°C.
- Add fresh protein A-Sepharose beads and incubate for an additional 2 hours at 4°C to capture the antibody-protein complexes.

Washing and Elution:

- Wash the beads three times with lysis buffer.
- Elute the protein complexes by boiling in 2x Laemmli sample buffer for 10 minutes.

Analysis:

 Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Hes1 and PHB2.

Cell Cycle Analysis

This protocol is used to determine the effect of **JI130** on the cell cycle distribution.

Cell Treatment:

- Seed pancreatic cancer cells in 6-well plates.
- Treat the cells with varying concentrations of JI130 or DMSO (vehicle control) for 24-48 hours.
- Cell Fixation:



- Harvest the cells by trypsinization.
- Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
- Incubate on ice for at least 30 minutes.
- Staining:
 - Wash the fixed cells with PBS.
 - Resuspend the cell pellet in a solution containing propidium iodide (PI) and RNase A.
 - Incubate in the dark at room temperature for 15-30 minutes.
- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Murine Pancreatic Tumor Xenograft Model

This protocol is used to evaluate the in vivo efficacy of **JI130**.

- Cell Implantation:
 - Subcutaneously inject a suspension of MIA PaCa-2 cells and Matrigel into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth and Treatment:
 - Allow the tumors to grow to a palpable size.
 - Randomize the mice into treatment and control groups.
 - Administer J1130 (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.
- Tumor Measurement:

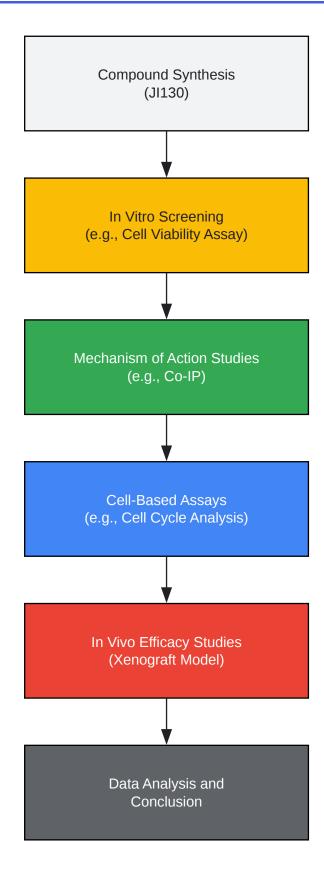


- Measure the tumor volume periodically (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used.
- Endpoint and Analysis:
 - $\circ\;$ At the end of the study, euthanize the mice and excise the tumors.
 - Analyze the tumor weights and volumes to determine the efficacy of JI130.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a compound like J1130.





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Caption: General experimental workflow for **JI130** evaluation.



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References

- 1. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Molecular weight and formula of JI130]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385353#molecular-weight-and-formula-of-ji130]

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